molecular formula C8H11BrN2S B7899399 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE

4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE

Cat. No.: B7899399
M. Wt: 247.16 g/mol
InChI Key: TXOTYFXRRSJMLF-UHFFFAOYSA-N
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Description

4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE: is a heterocyclic organic compound that features a piperidine ring substituted with a 4-bromo-2-thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE typically begins with commercially available starting materials such as piperidine and 4-bromo-2-thiazole.

    Reaction Conditions: The synthesis involves the nucleophilic substitution reaction where the piperidine ring is introduced to the 4-bromo-2-thiazole under controlled conditions. Common reagents used in this process include bases like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

    Industrial Production Methods: Industrial production may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can also be reduced, especially at the thiazole ring, to form various reduced derivatives.

    Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles, leading to a variety of substituted thiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: N-oxides of piperidine.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine:

    Pharmacological Research: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Drug Development: It is used in the development of new therapeutic agents due to its ability to interact with biological targets.

Industry:

    Chemical Industry: The compound is used in the synthesis of various industrial chemicals and materials.

    Agriculture: It may be explored for use in agrochemicals due to its potential biological activity.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE may act as an inhibitor of specific enzymes, disrupting their normal function.

    Receptor Binding: The compound can bind to certain receptors, modulating their activity and leading to various biological effects.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like 1-(4-chloro-2-thiazolyl)piperidine and 1-(4-methyl-2-thiazolyl)piperidine share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazole Derivatives: Compounds such as 4-bromo-2-thiazole and 2-aminothiazole are structurally related but lack the piperidine ring, resulting in different reactivity and applications.

Uniqueness:

    Structural Features: The combination of a piperidine ring with a 4-bromo-2-thiazolyl group provides unique chemical properties, making it a versatile compound in synthesis and research.

    Biological Activity: Its specific substitution pattern may confer distinct biological activities, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-bromo-2-piperidin-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOTYFXRRSJMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesis of 2-Piperidinyl(trimethylstannyl)thiazole 373 as illustrated in FIG. 53. 2,4-Dibromothiazole (358; 1.0 equiv) was dissolved in piperidine (0.5 M) and the reaction was warmed to 50° C. for 8 h, upon which completion of the reaction was indicated by TLC. The mixture was poured into water and extracted with ether (2×). Drying (MgSO4) and evaporation of the solvents gave 2-piperidinyl-4-bromothiazole 372, which was isolated after flash column chromatography (silica gel, 5% EtOAc in hexanes) in 100% yield.
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